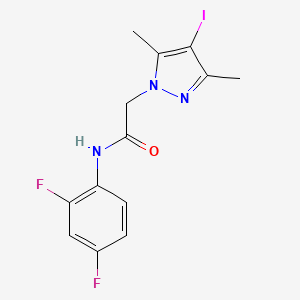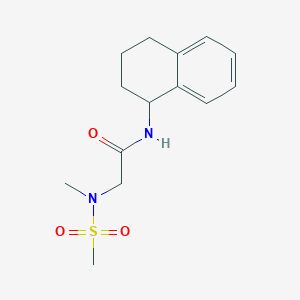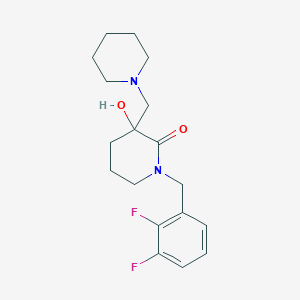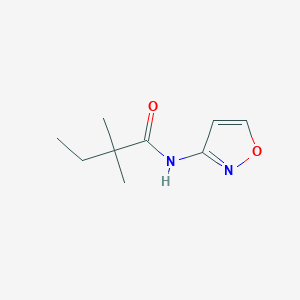![molecular formula C21H25N3O B6075962 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B6075962.png)
4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine, also known as BPP, is a synthetic compound that has been studied for its potential therapeutic applications. BPP is a piperazine derivative that has shown promise as an anticancer agent, as well as in the treatment of other diseases.
Mécanisme D'action
The mechanism of action of 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and the proteasome. 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer. In addition, 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and reduction of oxidative stress and inflammation. 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine has also been shown to have neuroprotective effects, including the prevention of neuronal death and reduction of cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine in lab experiments is its synthetic nature, which allows for precise control over the purity and concentration of the compound. 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine has also been shown to have low toxicity in animal studies, which is important for its potential use in humans. However, one limitation of using 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine. One area of research is the optimization of the synthesis method to increase yield and purity. Another area of research is the investigation of the mechanism of action of 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine, which may provide insight into its potential therapeutic applications. In addition, further studies are needed to determine the efficacy and safety of 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine in humans, as well as its potential use in combination with other therapies.
Méthodes De Synthèse
The synthesis of 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine involves the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting benzylpiperazine with 2-methoxybenzaldehyde and acrolein. The final product is obtained through a condensation reaction of the resulting imine with piperazine. The synthesis of 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine has been optimized to increase yield and purity, and various analytical techniques have been used to confirm the identity and purity of the compound.
Applications De Recherche Scientifique
4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine has also been studied for its anti-inflammatory properties, which may be useful in the treatment of conditions such as arthritis. In addition, 4-benzyl-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine has shown promise in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-25-21-12-6-5-10-20(21)11-7-13-22-24-16-14-23(15-17-24)18-19-8-3-2-4-9-19/h2-13H,14-18H2,1H3/b11-7+,22-13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOUUKQWOKMHEP-MYEDEKDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-Benzylpiperazin-1-YL)-3-(2-methoxyphenyl)prop-2-EN-1-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-phenyl-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6075880.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6075883.png)
![N-[4-(acetylamino)phenyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6075892.png)

![1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)

![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)

![N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)
![5-fluoro-3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6075965.png)
![2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075967.png)
